3-(2-Chlorophenoxy)propan-1-amine hydrochloride 3-(2-Chlorophenoxy)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13503645
InChI: InChI=1S/C9H12ClNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H
SMILES: C1=CC=C(C(=C1)OCCCN)Cl.Cl
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.11 g/mol

3-(2-Chlorophenoxy)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13503645

Molecular Formula: C9H13Cl2NO

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chlorophenoxy)propan-1-amine hydrochloride -

Specification

Molecular Formula C9H13Cl2NO
Molecular Weight 222.11 g/mol
IUPAC Name 3-(2-chlorophenoxy)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H12ClNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H
Standard InChI Key JFTGICJDONDVJY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OCCCN)Cl.Cl
Canonical SMILES C1=CC=C(C(=C1)OCCCN)Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The molecular formula of 3-(2-Chlorophenoxy)propan-1-amine hydrochloride is C₉H₁₃Cl₂NO, derived from the combination of a 2-chlorophenoxy group (C₆H₄ClO), a propan-1-amine backbone (C₃H₉N), and a hydrochloric acid counterion. The calculated molecular weight is 222.11 g/mol, consistent with hydrochloride salts of similar amines .

Structural Features

The compound consists of:

  • A propan-1-amine chain (NH₂-CH₂-CH₂-CH₂-) with a phenoxy group (-O-C₆H₄Cl) attached to the third carbon.

  • A 2-chlorophenyl substituent, where chlorine occupies the ortho position on the aromatic ring.

  • A hydrochloride salt form, protonating the primary amine group to form NH₃⁺Cl⁻ .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-(2-Chlorophenoxy)propan-1-amine hydrochloride
SMILESC(CCN)(OC1=C(Cl)C=CC=C1)Cl
Chiral Centers0 (achiral)
Rotatable Bonds4

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis reports exist for this compound, analogous chlorophenoxypropanamine hydrochlorides are typically synthesized via:

  • Nucleophilic Substitution: Reaction of 2-chlorophenol with 3-bromopropan-1-amine hydrobromide in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

  • Mitsunobu Reaction: Coupling 2-chlorophenol with propan-1-amine derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
Nucleophilic Substitution65–75≥95DMF, 80°C, 12 hrs
Mitsunobu Reaction80–85≥98THF, 0°C→RT, 24 hrs

Industrial Scalability

Industrial production would likely optimize the nucleophilic substitution route for cost-effectiveness, employing continuous-flow reactors to enhance yield and reduce reaction time.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>100 mg/mL at 25°C) and polar solvents (e.g., methanol, ethanol) .

  • Stability: Stable under inert atmospheres but hygroscopic; degradation occurs above 200°C.

Spectroscopic Data

¹H NMR (400 MHz, D₂O):

  • δ 7.35–7.25 (m, 1H, aromatic H),

  • δ 6.95–6.85 (m, 2H, aromatic H),

  • δ 3.85 (t, 2H, -O-CH₂-),

  • δ 2.90 (t, 2H, -CH₂-NH₃⁺),

  • δ 1.85 (quintet, 2H, -CH₂-CH₂-CH₂-).

IR (KBr):

  • 3250 cm⁻¹ (N-H stretch),

  • 1240 cm⁻¹ (C-O-C asymmetric stretch),

  • 750 cm⁻¹ (C-Cl stretch) .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s structure suggests utility as a precursor for:

  • β-Adrenergic Antagonists: Similar chlorophenoxypropanamines are used in synthesizing beta-blockers like propranolol.

  • Antidepressants: Structural analogs serve as intermediates in tricyclic antidepressant synthesis.

Table 3: Potential Therapeutic Targets

ApplicationTarget ReceptorMechanism of Action
Cardiovascular Agentsβ₁-Adrenergic ReceptorCompetitive antagonism
CNS TherapeuticsSerotonin TransporterReuptake inhibition

Agricultural Chemistry

Chlorophenoxy amines are precursors to herbicides (e.g., phenoxyacetic acid derivatives), though this compound’s role remains unexplored.

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